molecular formula C12H13NO4 B555848 3-(2-Furyl)acryloyl-L-proline CAS No. 201156-86-7

3-(2-Furyl)acryloyl-L-proline

Cat. No.: B555848
CAS No.: 201156-86-7
M. Wt: 235.24 g/mol
InChI Key: JQPXLPVJRYDONF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-Furyl)acryloyl-L-proline involves several steps. One common method includes the reaction of thionyl chloride with diglycine in ethanol to obtain diglycine ethyl ester hydrochloride. This intermediate is then reacted with N-[3-(2-furyl)acryloyl]-L-phenylalanine in the presence of an organic base and condensing agent to yield the desired product .

Industrial Production Methods

The synthetic method described above is suitable for industrial production due to its short route, simple process, high purity of the obtained product, and high yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)acryloyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furyl derivatives, while reduction can lead to the formation of simpler proline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Furyl)acryloyl-L-proline is unique due to its specific structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it valuable in various research fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

(2S)-1-[3-(furan-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(6-5-9-3-2-8-17-9)13-7-1-4-10(13)12(15)16/h2-3,5-6,8,10H,1,4,7H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXLPVJRYDONF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C=CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C=CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350129
Record name 3-(2-Furyl)acryloyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201156-86-7
Record name 3-(2-Furyl)acryloyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.